N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Brand Name:
Vulcanchem
CAS No.:
113274-57-0
VCID:
VC20858489
InChI:
InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)
SMILES:
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
Molecular Formula:
C66H92N12O25
Molecular Weight:
1453.5 g/mol
N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
CAS No.: 113274-57-0
Cat. No.: VC20858489
Molecular Formula: C66H92N12O25
Molecular Weight: 1453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113274-57-0 |
|---|---|
| Molecular Formula | C66H92N12O25 |
| Molecular Weight | 1453.5 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103) |
| Standard InChI Key | IEAUQSWIFZNYCL-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator